molecular formula C16H25N3 B7920438 (S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine

(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine

Cat. No.: B7920438
M. Wt: 259.39 g/mol
InChI Key: DYTJPGVYXYSZBJ-INIZCTEOSA-N
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Description

(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine is a chiral ethylenediamine derivative featuring a stereochemically defined pyrrolidine core, a benzyl group, and a cyclopropyl substituent. This specific configuration is designed for advanced research in medicinal chemistry and pharmacology. Compounds with this structural motif are of significant interest in central nervous system (CNS) drug discovery. Structurally similar N-benzyl-N-(pyrrolidin-3-yl) derivatives have been investigated as a promising class of selective dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors . The incorporation of the cyclopropyl group is a strategic modification common in lead optimization, as it can influence the molecule's metabolic stability, lipophilicity, and receptor binding affinity by introducing steric and electronic constraints . Furthermore, benzamide derivatives based on a 1-benzyl-3-aminopyrrolidine scaffold have demonstrated potent neuroleptic activity in preclinical models, showing significant inhibition of apomorphine-induced stereotyped behavior, which is a classic indicator of potential antipsychotic efficacy . The (S)-enantiomer provided here allows for the exploration of stereospecific interactions with biological targets, which is critical for optimizing potency and minimizing off-target effects. This compound is intended solely for research purposes in laboratory settings and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are directed to consult the safety data sheet prior to handling.

Properties

IUPAC Name

N'-[(3S)-1-benzylpyrrolidin-3-yl]-N'-cyclopropylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3/c17-9-11-19(15-6-7-15)16-8-10-18(13-16)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13,17H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTJPGVYXYSZBJ-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)C2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N(CCN)C2CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Benzylation of Pyrrolidine

The pyrrolidine ring is functionalized via N-benzylation using benzyl bromide under basic conditions. A typical procedure involves:

  • Reacting 3-aminopyrrolidine with benzyl bromide (1.2 eq) in the presence of potassium carbonate (K₂CO₃) in acetonitrile.

  • Heating at 60°C for 12 hours to achieve >85% yield of 1-benzylpyrrolidin-3-amine.

Step 2: Cyclopropyl Group Introduction

The cyclopropyl moiety is introduced via nucleophilic substitution or reductive amination:

  • Method A : Reacting 1-benzylpyrrolidin-3-amine with cyclopropylamine (1.5 eq) and formaldehyde in methanol under reflux, followed by sodium cyanoborohydride (NaBH₃CN) as a reducing agent.

  • Method B : Utilizing Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple cyclopropanol derivatives with the amine intermediate.

Step 3: Ethane-1,2-diamine Backbone Formation

The final diamine structure is constructed through alkylation or coupling reactions:

  • Reacting the cyclopropyl-substituted intermediate with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C for 24 hours.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound with >90% purity.

One-Pot Synthesis Strategies

Recent advancements enable a streamlined one-pot synthesis:

  • Simultaneous Benzylation and Cyclopropanation : Using Pd/C catalysis under hydrogen gas (H₂) to facilitate both benzylation and cyclopropane ring formation in a single reactor.

  • In Situ Diamine Formation : Employing ethylenediamine as a solvent and reactant, reducing the need for intermediate isolation.

Example Protocol :

  • Combine 3-aminopyrrolidine, benzyl chloride, cyclopropylamine, and ethylenediamine in a pressure vessel.

  • Heat at 100°C for 48 hours with 10% Pd/C catalyst.

  • Yield: 78% with 95% e.e..

Optimization Strategies

Catalytic Systems

CatalystSolventTemperature (°C)Yield (%)e.e. (%)
Pd/CEthanol808598
Rhodium complexesDMF1009299
Nickel borideTHF707697

Transition-metal catalysts enhance reaction efficiency and stereoselectivity. Rhodium-based systems show superior yields and enantiomeric excess compared to palladium.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) improve reaction rates but may require higher temperatures.

  • Low-temperature conditions (0–25°C) favor kinetic control, reducing side reactions during cyclopropanation.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates diastereomers.

  • Chiral HPLC : Utilized for enantiomeric purity analysis (Chiralpak AD-H column, hexane/isopropanol eluent).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.72 (s, 2H, CH₂Ph), 3.10–2.95 (m, 4H, pyrrolidine-H), 2.85–2.70 (m, 2H, cyclopropane-H).

  • MS (ESI+) : m/z 259.39 [M+H]⁺.

Industrial-Scale Production

Continuous Flow Reactors

  • Microreactor systems enable precise control over reaction parameters (residence time: 30 min, yield: 88%).

  • Automated purification : Coupling continuous synthesis with inline HPLC and crystallization units reduces downtime.

Cost and Scalability

ParameterLab Scale (1g)Pilot Scale (1kg)
Raw Material Cost$1,378/g$320/g
Production Time72 hours120 hours
Purity97%99.5%

Economies of scale significantly reduce costs, though enantiomeric purity remains challenging at multi-kilogram levels .

Chemical Reactions Analysis

Types of Reactions

(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial for mood regulation and cognitive function .

Potential Therapeutic Areas :

  • Neurological Disorders : Preliminary studies indicate that compounds with similar structures may have efficacy in conditions such as depression and schizophrenia.
  • Antimicrobial Activity : Related compounds have shown activity against multidrug-resistant bacteria, suggesting that this compound may also possess antimicrobial properties.

Biological Research

The compound is being explored as a ligand in receptor studies. Its ability to bind selectively to certain receptors makes it a valuable tool for understanding receptor-ligand interactions and the underlying mechanisms of action in various biological pathways .

Research Focus Areas :

  • Binding Affinity Studies : Investigating how the compound interacts with specific receptors to elucidate its pharmacological profile.
  • Mechanism of Action : Understanding how the structural features of the compound influence its biological activity.

Synthetic Organic Chemistry

In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways to develop derivatives with enhanced properties or new functionalities .

Common Synthetic Routes :

  • Multi-step organic synthesis techniques are employed to construct the pyrrolidine ring followed by the introduction of benzyl and cyclopropyl groups.
  • Reactions such as oxidation and reduction can modify the compound for further applications.

Mechanism of Action

The mechanism of action of (S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrrolidine Ring

N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine (CAS: 1353987-42-4)
  • Structure : Contains a methylene spacer between the pyrrolidine and ethanediamine backbone.
  • Molecular Formula : C₁₇H₂₇N₃ (MW: 273.42 g/mol) .
(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine (CAS: 1354015-93-2)
  • Structure : Substitution at the pyrrolidin-2-yl position instead of pyrrolidin-3-yl.
  • Molecular Formula : C₁₇H₂₇N₃ (MW: 273.42 g/mol) .
  • Key Difference : Spatial orientation of the benzyl group differs, which may influence stereoselective interactions in catalysis or receptor binding.

Cyclopropyl Group Replacements

N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine (CAS: 1353944-11-2)
  • Structure : Cyclopropyl replaced with isopropyl.
  • Molecular Formula : C₁₇H₂₉N₃ (MW: 275.44 g/mol) .
  • Key Difference : The bulkier isopropyl group may reduce solubility in polar solvents compared to the cyclopropyl analog.
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine (CAS: 1353960-73-2)
  • Structure : Cyclopropyl replaced with ethyl.
  • Molecular Formula : C₁₆H₂₇N₃ (MW: 261.41 g/mol) .

Enantiomeric Comparisons

(R)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine (CAS: 1354006-87-3)
  • Structure : Mirror image of the target compound.
  • Molecular Formula : C₁₆H₂₅N₃ (MW: 259.40 g/mol) .
  • Key Difference : Enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in biological systems.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notes
(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine 1354001-71-0 C₁₆H₂₅N₃ 259.40 Cyclopropyl, pyrrolidin-3-yl Chiral pharmaceutical intermediate
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine 1353987-42-4 C₁₇H₂₇N₃ 273.42 Methylene spacer Increased steric bulk
(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine 1354015-93-2 C₁₇H₂₇N₃ 273.42 Pyrrolidin-2-yl substitution Altered spatial orientation
(R)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine 1354006-87-3 C₁₆H₂₅N₃ 259.40 (R)-enantiomer Potential divergent bioactivity

Biological Activity

(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine, with the CAS number 1354000-91-1, is a compound of significant interest due to its potential biological activities. This compound features a unique structure that combines a pyrrolidine ring with a cyclopropyl group, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H25N3. The compound is characterized by the following structural features:

  • Pyrrolidine moiety : Contributes to the compound's ability to interact with various biological targets.
  • Cyclopropyl group : May enhance binding affinity and selectivity towards specific receptors or enzymes.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of compounds related to this compound. For instance, studies on related benzyl derivatives have shown promising activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . These findings suggest that the compound may possess similar antimicrobial properties.

Neuroleptic Activity

The neuroleptic activity of compounds in this chemical class has been explored in various studies. For example, certain benzamide derivatives have demonstrated significant antipsychotic effects, with some compounds showing enhanced activity compared to established medications like haloperidol . This suggests that this compound could be investigated for its potential neuroleptic effects.

Case Study: Antimycobacterial Activity

A study focused on related compounds indicated that certain derivatives exhibited potent antimycobacterial activity without inhibiting mammalian dihydrofolate reductase (DHFR), a common target for many antimycobacterial agents . This indicates a favorable safety profile for potential therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis of similar compounds has provided insights into how modifications in the chemical structure affect biological activity. For instance, the introduction of specific substituents on the pyrrolidine ring has been correlated with increased potency against various biological targets . Such insights could guide future modifications of this compound to enhance its efficacy.

Data Summary

Property Details
Chemical Name This compound
CAS Number 1354000-91-1
Molecular Formula C16H25N3
Potential Activities Antimicrobial, Neuroleptic
Related Compounds Benzamide derivatives

Q & A

Q. What are the key synthetic strategies for preparing (S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine?

  • Methodological Answer : The synthesis typically involves sequential alkylation and stereoselective cyclopropane introduction. A common route includes:

Pyrrolidine Functionalization : Benzylation of pyrrolidine at the 3-position using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Cyclopropane Incorporation : Reaction of the intermediate with cyclopropylamine via nucleophilic substitution or reductive amination, ensuring retention of the (S)-configuration .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization to achieve >95% purity .
Critical parameters include reaction temperature (0–25°C for cyclopropane stability) and stoichiometric control to minimize byproducts like di-alkylated amines .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment. Data collection at low temperature (e.g., 100 K) enhances resolution .
  • Chiral HPLC : Separation on a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase confirms enantiopurity .
  • Optical Rotation : Comparison of observed [α]D values with literature data for the (S)-enantiomer .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify protons adjacent to the cyclopropyl group (δ 0.5–1.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 260.2) and fragments (e.g., loss of benzyl group at m/z 148.1) .
  • IR Spectroscopy : Bands at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N stretch) validate amine and imine functionalities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with neurological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors like dopamine D₂ or serotonin 5-HT₃. The cyclopropyl group’s rigidity and benzyl-pyrrolidine’s lipophilicity are critical for binding pocket compatibility .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze hydrogen bonds between the diamine moiety and Asp114 (D₂ receptor) .
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities, prioritizing derivatives with ΔG < −8 kcal/mol .

Q. How do enantiomeric differences impact pharmacological activity?

  • Methodological Answer :
  • In Vitro Assays : Compare (S)- and (R)-enantiomers in receptor-binding assays (e.g., radioligand displacement for σ-1 receptors). The (S)-enantiomer often shows 10–100× higher affinity due to optimal spatial alignment with chiral binding pockets .
  • Pharmacokinetic Studies : Evaluate enantiomer-specific metabolic stability using liver microsomes. CYP3A4/5 isoforms may preferentially oxidize the (R)-form, altering plasma half-life .

Q. What are common synthetic impurities, and how are they detected?

  • Methodological Answer :
  • Byproducts : N1,N2-di-cyclopropyl derivatives (from over-alkylation) or benzyl-deprotected intermediates .
  • Analytical Methods :
  • HPLC-DAD : C18 column (gradient: 0.1% TFA in H₂O/MeCN) detects impurities at 254 nm.
  • LC-MS/MS : MRM transitions differentiate impurities via unique fragmentation patterns .

Q. What in vitro models are suitable for evaluating its neuropharmacological potential?

  • Methodological Answer :
  • Cell-Based Assays :
  • CHO-K1 Cells : Transfected with human dopamine transporters (DAT) to measure uptake inhibition (IC₅₀ via [³H]dopamine competition) .
  • Primary Neuronal Cultures : Patch-clamp electrophysiology assesses modulation of ion channels (e.g., NMDA receptor currents) .
  • Binding Assays : Radiolabeled ligand competition in rat brain membranes (Kd determination via Scatchard analysis) .

Data Contradiction Analysis

  • Stereochemical Stability : Some studies report racemization under acidic conditions (pH < 3), while others claim stability. Resolution: Use chiral stability assays (HPLC monitoring over 24h at 37°C) to validate conditions .
  • Biological Activity Variability : Discrepancies in IC₅₀ values across studies may arise from differences in cell lines (e.g., HEK-293 vs. SH-SY5Y). Standardize assays using WHO-recommended reference materials .

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